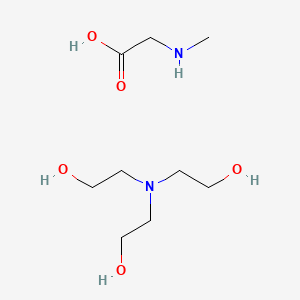
N-(Cocoyl)sarcosine, triethanolamine salt
Descripción
N-(Cocoyl)sarcosine, triethanolamine salt: is a compound commonly used in various industrial and personal care applications. It is known for its excellent surfactant properties, which include cleansing, foaming, and conditioning. This compound is derived from the reaction of glycine, N-methyl-, N-coco acyl derivatives with triethanolamine, resulting in a product that is both effective and mild on the skin .
Propiedades
Número CAS |
68411-96-1 |
|---|---|
Fórmula molecular |
C9H22N2O5 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(methylamino)acetic acid |
InChI |
InChI=1S/C6H15NO3.C3H7NO2/c8-4-1-7(2-5-9)3-6-10;1-4-2-3(5)6/h8-10H,1-6H2;4H,2H2,1H3,(H,5,6) |
Clave InChI |
BEABHZRODBBUAU-UHFFFAOYSA-N |
SMILES |
CNCC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CNCC(=O)O.C(CO)N(CCO)CCO |
Otros números CAS |
68411-96-1 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cocoyl)sarcosine, triethanolamine salt typically involves the reaction of N-methylglycine (sarcosine) with fatty acids derived from coconut oil. This reaction is followed by the addition of triethanolamine to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and product stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in reactors where the raw materials are combined under specific conditions. The process includes steps such as mixing, heating, and pH adjustment, followed by purification to remove any impurities. The final product is then tested for quality and consistency before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: N-(Cocoyl)sarcosine, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a surfactant in various formulations, including detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in creating stable emulsions and dispersions .
Biology: In biological research, it is used in cell culture media and other applications where mild surfactants are required. Its low toxicity and biodegradability make it suitable for use in biological systems .
Medicine: In medicine, it is used in topical formulations and other pharmaceutical products due to its gentle cleansing and conditioning properties. It is often found in products designed for sensitive skin .
Industry: Industrially, it is used in the manufacture of personal care products such as shampoos, body washes, and facial cleansers.
Mecanismo De Acción
The mechanism of action of N-(Cocoyl)sarcosine, triethanolamine salt primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix more easily with oils and dirt, which can then be rinsed away. This compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the removal of dirt and oils .
Comparación Con Compuestos Similares
Sodium cocoyl sarcosinate: Another surfactant derived from coconut oil and sarcosine, but with sodium as the counterion.
Cocamidopropyl betaine: A surfactant derived from coconut oil and dimethylaminopropylamine, known for its mildness and foaming properties.
Uniqueness: N-(Cocoyl)sarcosine, triethanolamine salt is unique due to its combination of mildness and effectiveness. It provides excellent foaming and cleansing properties while being gentle on the skin, making it suitable for use in products designed for sensitive skin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


